

Crystallization methods for C₁₀H₉ClFNO₃ purification

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Compound of Interest

Compound Name: C₁₀H₉ClFNO₃

Cat. No.: B11820691

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Part 1: Executive Summary & Molecular Profile

Subject: This guide details the purification of N-(4-chloro-2-fluorophenyl)succinamic acid (C₁₀H₉ClFNO₃), a critical intermediate in the synthesis of N-phenylsuccinimide fungicides and pharmaceutical scaffolds.

The Challenge: The synthesis of C₁₀H₉ClFNO₃ typically involves the nucleophilic attack of 4-chloro-2-fluoroaniline on succinic anhydride. This reaction generates a crude mixture containing:

- **Target Product:** The open-chain succinamic acid (C₁₀H₉ClFNO₃).
- **Impurity A (Starting Material):** Unreacted 4-chloro-2-fluoroaniline (Toxic, Basic).
- **Impurity B (Byproduct):** Succinic acid (Hydrolysis product).
- **Impurity C (Over-reaction):** The cyclized imide (Neutral, formed by thermal dehydration).

The Solution: We present a Two-Stage Purification Strategy that exploits the amphiphilic and acidic nature of the target molecule. By leveraging a pH-swing reactive crystallization followed

by a solvent-mediated polishing step, researchers can achieve >99.5% purity while suppressing thermal cyclization.

Part 2: Solubility Profile & Solvent Selection

Understanding the solubility landscape is prerequisite to designing a self-validating crystallization system.

Solvent System	Solubility @ 25°C	Solubility @ 70°C	Role in Protocol
Water (pH < 3)	Insoluble (< 0.5 mg/mL)	Low	Anti-solvent / Wash
Water (pH > 8)	High (as Na ⁺ salt)	High	Dissolution Medium
Methanol / Ethanol	High	Very High	Primary Solvent
Ethyl Acetate	Moderate	High	Recrystallization Solvent
Toluene / Heptane	Insoluble	Low	Anti-solvent
DMF / DMSO	Very High	Very High	Avoid (Difficult removal)

Mechanistic Insight: The target molecule contains a carboxylic acid group () and a secondary amide.

- Acidic Conditions: The molecule is protonated and precipitates from water.
- Basic Conditions: The carboxylic acid deprotonates to form a water-soluble succinamate anion.
- Impurity Discrimination: The aniline impurity is basic; it does not form a salt with NaOH and remains organic-soluble (or oils out), allowing for filtration removal before the product is crystallized.

Part 3: Experimental Protocols

Protocol A: Reactive Crystallization (Primary Purification)

Best for: Crude reaction mixtures containing unreacted aniline and succinic acid.

Principle: This method uses a "pH Swing" to chemically separate the target acid from non-acidic impurities (aniline, cyclic imide).

Step-by-Step Workflow:

- Dissolution: Suspend the crude solid (10.0 g) in Water (80 mL).
- Salt Formation: Slowly add 10% NaOH (aq) with stirring until pH reaches 9.0–10.0. The solution should become clear as the succinamate salt forms.
 - Checkpoint: If a dark oil or solid remains undissolved, this is likely the unreacted aniline or cyclized imide.
- Filtration (Critical): Filter the alkaline solution through a Celite pad or 0.45 μm membrane to remove insoluble impurities. The filtrate now contains the purified succinamate anion.
- Precipitation: Cool the filtrate to 5–10°C. Slowly add 2M HCl dropwise while stirring vigorously.
 - Target: Adjust pH to 2.0–2.5.
 - Observation: A thick white precipitate of **C₁₀H₉ClFNO₃** will form immediately.
- Isolation: Stir the slurry at 5°C for 30 minutes to ensure complete precipitation (Ostwald ripening). Filter the solid.^{[1][2][3]}
- Wash: Wash the cake with cold dilute HCl (0.1M) followed by cold water to remove residual succinic acid (which is more water-soluble).
- Drying: Vacuum dry at 45°C. Do not exceed 60°C to prevent cyclization.

Protocol B: Solvent-Mediated Recrystallization (Polishing)

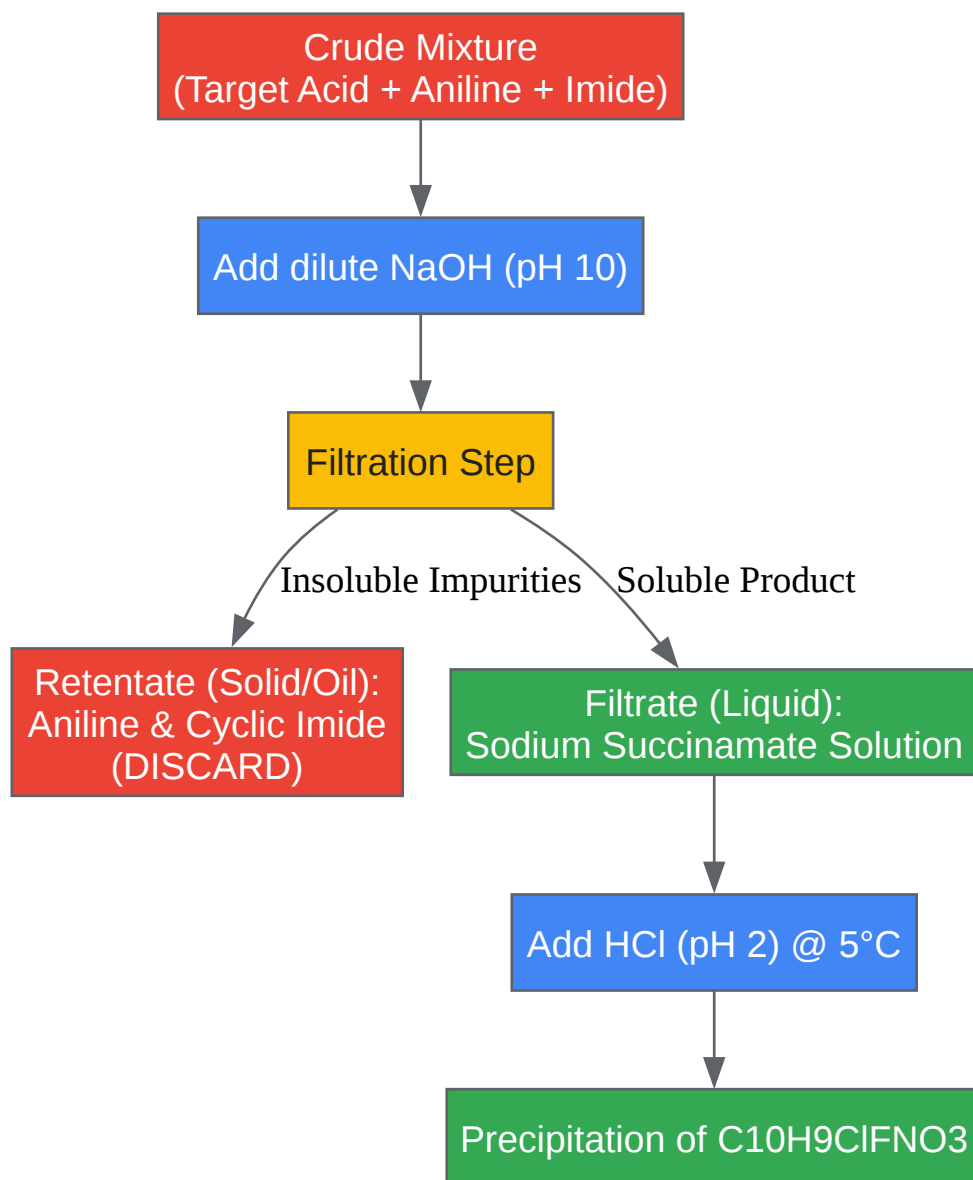
Best for: Removing trace colored impurities and improving crystal habit for flowability.

- Solvent Preparation: Prepare a mixture of Ethanol:Water (80:20 v/v).
- Dissolution: Suspend the solid from Protocol A in the solvent (approx. 5 mL per gram). Heat to reflux (approx. 78°C) until fully dissolved.
- Clarification: If the solution is colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot.
- Controlled Cooling:
 - Cool to 50°C over 20 minutes.
 - Seeding (Optional): Add seed crystals (0.1 wt%) at 45°C to induce uniform nucleation.
 - Cool to 0–5°C over 60 minutes.
- Harvest: Filter the crystalline solid. Wash with cold Ethanol:Water (50:50).
- Validation: Analyze by HPLC. Target purity >99.5%.

Part 4: Process Visualization

Figure 1: pH-Swing Purification Logic

This diagram illustrates the chemical selectivity of Protocol A, ensuring the rejection of both basic and neutral impurities.



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Caption: Separation logic for **C10H9ClFNO3**. The basic aniline and neutral imide are rejected in the filtration step, while the target acid is selectively precipitated.

Figure 2: Recrystallization Thermal Cycle

Standardized cooling profile to maximize yield and crystal purity.



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Caption: Thermal profile for Protocol B. Controlled cooling prevents oiling out and ensures rejection of mother liquor impurities.

Part 5: Analytical Validation & Troubleshooting

1. Purity Analysis (HPLC):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B.
- Detection: UV @ 254 nm.
- Retention Order: Succinic Acid (Early) < Target **C10H9CIFNO3** < Cyclic Imide < Aniline (Late).

2. Troubleshooting Table:

Observation	Diagnosis	Corrective Action
Material oils out during cooling	Cooling too fast or solvent too rich in water.	Re-heat, add more Ethanol, and cool slower. Add seed crystals.
Low Yield (< 60%)	pH not low enough during precipitation.	Ensure pH is adjusted to < 2.5. The acid is soluble at pH 4-5.
High Cyclic Imide Impurity	Thermal degradation during drying.	Dry at lower temperature (< 50°C) under high vacuum. Avoid prolonged boiling.
Yellow Coloration	Oxidation of residual aniline.	Use Protocol B with activated carbon treatment.

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